What is the molecular structure of Propylamine, 1,1,2,2-tetramethyl-, hydrochloride
What is the molecular structure of Propylamine, 1,1,2,2-tetramethyl-, hydrochloride
Molecular Architecture and Synthetic Methodologies of 1,1,2,2-Tetramethylpropylamine Hydrochloride An In-Depth Technical Guide on Sterically Hindered Tertiary Carbinamines
Executive Summary
In advanced drug discovery and specialized materials science, the strategic deployment of extreme steric hindrance is a powerful tool for modulating molecular stability and reactivity. Propylamine, 1,1,2,2-tetramethyl-, hydrochloride —more accurately designated by IUPAC as 2,3,3-trimethylbutan-2-amine hydrochloride —represents a paradigm of this approach[1]. Featuring a primary amine bound directly to a tertiary carbon that is adjacent to a bulky tert-butyl group, this molecule exhibits profound resistance to enzymatic degradation and nucleophilic attack. This whitepaper provides an authoritative breakdown of its molecular architecture, pharmacokinetic implications, and a field-proven, self-validating synthetic methodology.
Molecular Architecture & Physicochemical Profiling
The nomenclature of this compound often causes confusion due to the competing naming conventions between legacy pharmaceutical libraries and modern IUPAC rules.
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Legacy Naming (Propylamine, 1,1,2,2-tetramethyl-): This derives from viewing the molecule as a 3-carbon propyl chain. The nitrogen is attached to C1. Both C1 and C2 possess two methyl groups (1,1,2,2-tetramethyl), while C3 serves as the terminal methyl of the propyl backbone.
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IUPAC Naming (2,3,3-trimethylbutan-2-amine): Identifying the longest contiguous carbon chain yields a 4-carbon butane backbone. The amine and a methyl group reside at C2, while two additional methyl groups reside at C3[1].
Despite being a primary amine (only one carbon attached to the nitrogen), it is classified as a tertiary alkylamine because the alpha-carbon is tertiary.
Table 1: Physicochemical and Structural Data
| Parameter | Value |
| IUPAC Nomenclature | 2,3,3-trimethylbutan-2-amine hydrochloride |
| Common Synonyms | 1,1,2,2-tetramethylpropylamine HCl |
| CAS Registry Number | 29772-54-1 (Free Base)[1]; 29772-64-3 (HCl Salt)[2] |
| Molecular Formula | C₇H₁₇N · HCl (C₇H₁₈ClN) |
| Molecular Weight | 151.68 g/mol (115.22 g/mol base + 36.46 g/mol HCl) |
| SMILES String | CC(C)(C)C(C)(C)N.Cl[1] |
| Monoisotopic Mass (Base) | 115.136 Da |
Mechanistic Insights: Steric Hindrance & Pharmacokinetics
The defining feature of 1,1,2,2-tetramethylpropylamine is its "steric shield." The spatial volume occupied by the gem-dimethyl and tert-butyl groups creates a highly restricted microenvironment around the nitrogen atom.
Causality in Drug Design: Primary amines are typically metabolic liabilities in Active Pharmaceutical Ingredients (APIs) because they are rapidly oxidized by Monoamine Oxidases (MAOs) or Cytochrome P450 enzymes. However, the massive steric bulk in this molecule physically blocks the enzymatic active sites from accessing the C-N bond[3]. Furthermore, the lack of alpha-protons completely prevents alpha-oxidation, a common degradation pathway for aliphatic amines. Consequently, incorporating this moiety into an API drastically enhances its pharmacokinetic half-life.
Figure 1: Mechanistic pathway of steric hindrance in 1,1,2,2-tetramethylpropylamine.
Experimental Protocol: Synthesis via the Ritter Reaction
Traditional nucleophilic substitution (Sₙ2) to form this amine is impossible due to the extreme steric hindrance preventing backside attack. Instead, the Ritter Reaction is the gold standard, utilizing an Sₙ1 mechanism via a tertiary carbocation[4]. The 2,3,3-trimethylbutan-2-yl carbocation is uniquely suited for this because a potential Wagner-Meerwein methyl shift simply yields an identical, degenerate carbocation, preventing unwanted skeletal rearrangements.
Step-by-Step Methodology (Self-Validating Workflow)
Step 1: Grignard Addition to Form the Tertiary Alcohol
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Procedure: Under an inert argon atmosphere, slowly add 1.0 equivalent of pinacolone (3,3-dimethyl-2-butanone) to a 1.2 equivalent solution of methylmagnesium bromide (MeMgBr) in anhydrous diethyl ether at 0°C. After addition, reflux the mixture for 2 hours.
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Causality: The low initial temperature controls the exothermic nucleophilic attack, while the subsequent reflux provides the activation energy necessary to overcome the steric repulsion of the forming tert-butyl/methyl interface.
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In-Process Control (IPC): Monitor via FT-IR. The reaction is complete when the strong carbonyl stretch at ~1715 cm⁻¹ completely disappears, confirming the formation of 2,3,3-trimethylbutan-2-ol.
Step 2: The Ritter Reaction
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Procedure: Dissolve the isolated 2,3,3-trimethylbutan-2-ol in glacial acetic acid. Add 1.5 equivalents of sodium cyanide (NaCN). Slowly dropwise add concentrated sulfuric acid (H₂SO₄) while maintaining the temperature below 20°C. Stir for 12 hours.
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Causality: H₂SO₄ protonates the alcohol, driving the loss of water to form the highly stable tertiary carbocation. The in-situ generated HCN attacks the carbocation to form a nitrilium ion, which undergoes hydration upon aqueous workup to yield N-(2,3,3-trimethylbutan-2-yl)formamide.
Step 3: Hydrolysis and Hydrochloride Salt Formation
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Procedure: Reflux the formamide intermediate in 6M HCl for 24 hours. Cool, basify with NaOH, and extract the highly lipophilic free base into diethyl ether. Dry the organic layer over anhydrous Na₂SO₄. Finally, bubble anhydrous HCl gas directly into the ether solution.
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Causality: The formamide is highly resistant to hydrolysis due to the steric shield, necessitating prolonged, vigorous acidic reflux. Bubbling HCl gas into the ether selectively precipitates the target 2,3,3-trimethylbutan-2-amine hydrochloride salt, driving purification as the ionic salt is completely insoluble in the non-polar ether.
Figure 2: Step-by-step synthetic workflow for 2,3,3-trimethylbutan-2-amine HCl.
Analytical Validation
To ensure the structural integrity of the synthesized hydrochloride salt, the following orthogonal analytical techniques must be utilized:
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Nuclear Magnetic Resonance (¹H NMR, D₂O): The highly symmetrical nature of the molecule yields a distinct, simplified spectrum. Expect a sharp 9H singlet at ~1.0 ppm corresponding to the tert-butyl group, and a 6H singlet at ~1.3 ppm for the gem-dimethyl group. The complete absence of alpha-protons confirms the tertiary nature of the carbinamine.
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Mass Spectrometry (ESI-MS): Positive ion mode will show a dominant [M+H]⁺ peak at m/z 116.14, corresponding to the protonated free base.
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Infrared Spectroscopy (FT-IR): The salt will exhibit broad, intense N-H stretching bands in the 3000–2800 cm⁻¹ region (characteristic of primary amine hydrochlorides), alongside strong C-H bending modes for the tert-butyl group at ~1365 cm⁻¹ and ~1390 cm⁻¹.
References
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[1] Title: 2,3,3-Trimethyl-2-butanamine | CID 207359. Source: National Center for Biotechnology Information (PubChem). URL: [Link]
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Title: 29772-54-1 (C7H17N) - PubChemLite. Source: Luxembourg Centre for Systems Biomedicine. URL: [Link] (Cross-referenced via PubChemLite database).
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[3] Title: Structure–Activity Relationships and Discovery of AB-452. Source: Journal of Medicinal Chemistry (ACS Publications). URL: [Link]
